molecular formula C20H34O3 B13428328 2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran

2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran

Cat. No.: B13428328
M. Wt: 322.5 g/mol
InChI Key: RPRJRZGAZUPOKX-IUIJUMGXSA-N
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Description

2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tetrahydropyran ring attached to a nonadienyl chain with an oxirane group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran typically involves multiple steps, including the formation of the tetrahydropyran ring and the attachment of the nonadienyl chain. Common synthetic routes may include:

    Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving dihydropyran and suitable catalysts.

    Attachment of the Nonadienyl Chain: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the nonadienyl chain to the tetrahydropyran ring.

    Introduction of the Oxirane Group: The oxirane group can be introduced through epoxidation reactions using peracids or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane group to diols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran: can be compared with other compounds having similar structural features, such as:

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

2-[(2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoxy]oxane

InChI

InChI=1S/C20H34O3/c1-16(11-12-18-20(3,4)23-18)8-7-9-17(2)13-15-22-19-10-5-6-14-21-19/h8,13,18-19H,5-7,9-12,14-15H2,1-4H3/b16-8+,17-13+

InChI Key

RPRJRZGAZUPOKX-IUIJUMGXSA-N

Isomeric SMILES

C/C(=C\CC/C(=C/COC1CCCCO1)/C)/CCC2C(O2)(C)C

Canonical SMILES

CC(=CCCC(=CCOC1CCCCO1)C)CCC2C(O2)(C)C

Origin of Product

United States

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